
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
准备方法
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthetic route can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with piperazine to form the final compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
化学反应分析
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells.
Pharmacology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing the compound’s ability to interact with biological molecules . This interaction can inhibit enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
相似化合物的比较
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylpiperazine dihydrochloride: This compound has a similar oxadiazole ring but differs in its substitution pattern.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Another similar compound with a piperidine ring instead of piperazine.
These compounds share some biological activities but differ in their specific interactions and applications.
属性
分子式 |
C12H16Cl2N4O |
|---|---|
分子量 |
303.18 g/mol |
IUPAC 名称 |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16;;/h1-5,13H,6-9H2;2*1H |
InChI 键 |
VYEOTOOUPQMAIH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


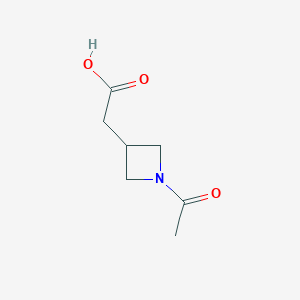
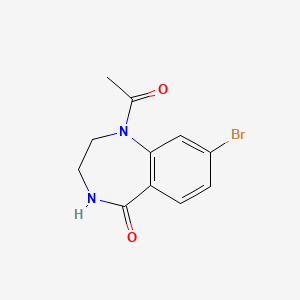
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
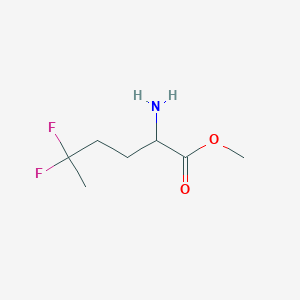
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

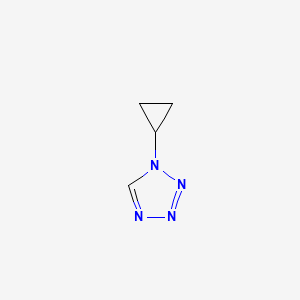
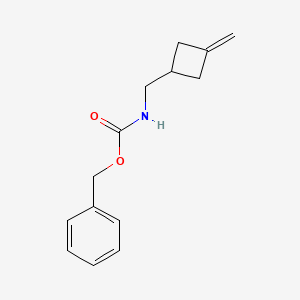
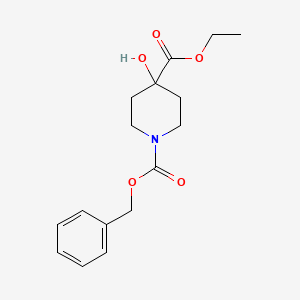
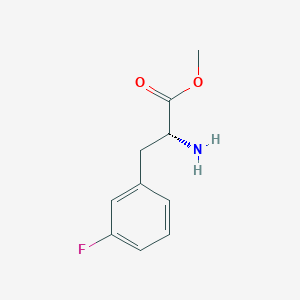
![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)

